molecular formula C₉H₁₄NO₃ B015910 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- CAS No. 2154-67-8

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

Cat. No. B015910
CAS RN: 2154-67-8
M. Wt: 184.21 g/mol
InChI Key: QILCUDCYZVIAQH-UHFFFAOYSA-N
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Description

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- (hereinafter referred to as “PYROCAR”) is an organic compound, with a molecular formula of C6H10O4. PYROCAR is a highly versatile compound, with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PYROCAR.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-' involves the synthesis of the pyrrole ring followed by the addition of carboxylic acid groups at positions 3 and 2,5 of the ring.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "ammonium acetate", "2-methylbutanal", "acetic anhydride", "sodium hydroxide", "methyl iodide", "dihydrofuran", "chloroacetic acid", "sodium hydride", "2,5-dimethylpyrrole" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylpyrrole by reacting 2-methylbutanal with ammonium acetate and 2,4-pentanedione in the presence of dihydrofuran.", "Step 2: Alkylation of 2,5-dimethylpyrrole with methyl iodide to form N-methyl-2,5-dimethylpyrrole.", "Step 3: Carboxylation of N-methyl-2,5-dimethylpyrrole with chloroacetic acid in the presence of sodium hydride to form N-methyl-3-carboxy-2,5-dimethylpyrrole.", "Step 4: Esterification of N-methyl-3-carboxy-2,5-dimethylpyrrole with acetic anhydride to form N-methyl-3-acetoxy-2,5-dimethylpyrrole.", "Step 5: Hydrolysis of N-methyl-3-acetoxy-2,5-dimethylpyrrole with sodium hydroxide to form 3-carboxy-2,5-dimethylpyrrole.", "Step 6: Esterification of 3-carboxy-2,5-dimethylpyrrole with ethyl acetoacetate to form 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole.", "Step 7: Oxidation of 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole with a suitable oxidizing agent such as potassium permanganate to form the final compound, '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-'." ] }

CAS RN

2154-67-8

Product Name

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

Molecular Formula

C₉H₁₄NO₃

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)

InChI Key

QILCUDCYZVIAQH-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Other CAS RN

111930-19-9

synonyms

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid;  2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; 

Origin of Product

United States

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